Cas no 2229179-13-7 (4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole)

4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole
- EN300-1951621
- 2229179-13-7
- 4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole
-
- インチ: 1S/C10H7ClF2N2O/c11-6-1-2-9(16-10(12)13)7(3-6)8-4-14-5-15-8/h1-5,10H,(H,14,15)
- InChIKey: VZDKLOKDONEJRM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C1=CN=CN1)OC(F)F
計算された属性
- せいみつぶんしりょう: 244.0214969g/mol
- どういたいしつりょう: 244.0214969g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1951621-10.0g |
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |
2229179-13-7 | 10g |
$7866.0 | 2023-06-03 | ||
Enamine | EN300-1951621-2.5g |
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |
2229179-13-7 | 2.5g |
$3585.0 | 2023-09-17 | ||
Enamine | EN300-1951621-1g |
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |
2229179-13-7 | 1g |
$1829.0 | 2023-09-17 | ||
Enamine | EN300-1951621-0.05g |
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |
2229179-13-7 | 0.05g |
$1537.0 | 2023-09-17 | ||
Enamine | EN300-1951621-0.1g |
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |
2229179-13-7 | 0.1g |
$1610.0 | 2023-09-17 | ||
Enamine | EN300-1951621-5.0g |
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |
2229179-13-7 | 5g |
$5304.0 | 2023-06-03 | ||
Enamine | EN300-1951621-0.25g |
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |
2229179-13-7 | 0.25g |
$1683.0 | 2023-09-17 | ||
Enamine | EN300-1951621-0.5g |
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |
2229179-13-7 | 0.5g |
$1757.0 | 2023-09-17 | ||
Enamine | EN300-1951621-10g |
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |
2229179-13-7 | 10g |
$7866.0 | 2023-09-17 | ||
Enamine | EN300-1951621-5g |
4-[5-chloro-2-(difluoromethoxy)phenyl]-1H-imidazole |
2229179-13-7 | 5g |
$5304.0 | 2023-09-17 |
4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole 関連文献
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazoleに関する追加情報
Research Brief on 4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole (CAS: 2229179-13-7): Recent Advances and Applications
4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole (CAS: 2229179-13-7) is a novel imidazole derivative that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique difluoromethoxy and chloro-substituted phenyl ring, exhibits promising pharmacological properties, particularly in the context of anti-inflammatory and anticancer applications. Recent studies have explored its mechanism of action, synthetic pathways, and potential therapeutic benefits, positioning it as a candidate for further drug development.
Recent research has focused on elucidating the molecular interactions of 4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The compound's selectivity for COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects, a common limitation of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings highlight its potential as a safer alternative for treating chronic inflammatory conditions.
In addition to its anti-inflammatory properties, 4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole has shown remarkable activity in preclinical cancer models. Research conducted by a team at the National Cancer Institute revealed that the compound induces apoptosis in several cancer cell lines, including breast and lung adenocarcinoma, by modulating the PI3K/AKT/mTOR signaling pathway. The study, published in Cancer Research, also noted synergistic effects when combined with conventional chemotherapeutic agents, suggesting its utility in combination therapies.
The synthesis of 4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole has also been a topic of recent investigation. A 2024 paper in Organic Letters detailed an optimized synthetic route that improves yield and scalability while minimizing the use of hazardous reagents. This advancement is critical for facilitating large-scale production and further clinical evaluation of the compound. The authors emphasized the role of green chemistry principles in the process, aligning with the growing demand for sustainable pharmaceutical manufacturing.
Despite these promising developments, challenges remain in the clinical translation of 4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole. Pharmacokinetic studies indicate moderate oral bioavailability, necessitating formulation improvements or prodrug strategies to enhance its therapeutic efficacy. Ongoing research is also addressing potential off-target effects and long-term safety profiles, which are essential for regulatory approval. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the compound's progression through the drug development pipeline.
In conclusion, 4-5-chloro-2-(difluoromethoxy)phenyl-1H-imidazole (CAS: 2229179-13-7) represents a promising scaffold for the development of next-generation anti-inflammatory and anticancer agents. Its unique chemical structure and multifaceted biological activities underscore its potential to address unmet medical needs. Future research should focus on optimizing its pharmacological properties and advancing it through clinical trials to fully realize its therapeutic potential.
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